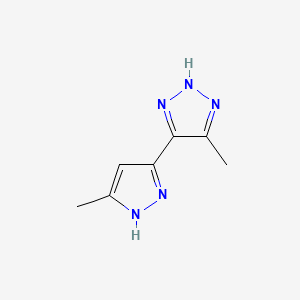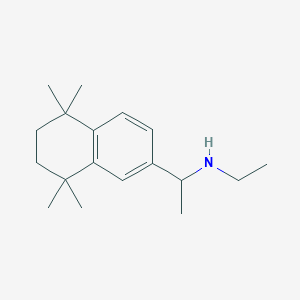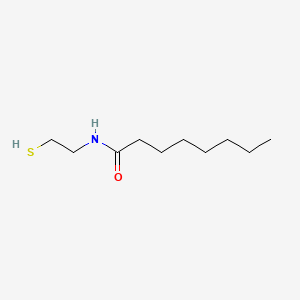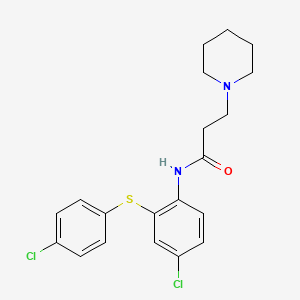
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- is a complex organic compound with the molecular formula C20H22Cl2N2OS This compound is characterized by the presence of a piperidine ring, a propanamide group, and a chlorinated phenyl thioether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thioether Linkage: The reaction between 4-chlorothiophenol and 4-chloro-2-nitrobenzene under basic conditions to form 4-chloro-2-((4-chlorophenyl)thio)nitrobenzene.
Reduction of the Nitro Group: The reduction of the nitro group to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation Reaction: The final step involves the reaction of the amine with 3-(1-piperidinyl)propanoic acid or its derivatives to form the desired 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide or thioether groups, using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or reduced thioether derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.
作用機序
The mechanism of action of 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application.
類似化合物との比較
Similar Compounds
- 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-
- 1-Piperidinepropionanilide, 4′-chloro-2′-((p-chlorophenyl)thio)
- 2-(3-Piperidinopropionamido)-4′,5-dichlorodiphenyl sulfide
Uniqueness
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
63916-56-3 |
|---|---|
分子式 |
C20H22Cl2N2OS |
分子量 |
409.4 g/mol |
IUPAC名 |
N-[4-chloro-2-(4-chlorophenyl)sulfanylphenyl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C20H22Cl2N2OS/c21-15-4-7-17(8-5-15)26-19-14-16(22)6-9-18(19)23-20(25)10-13-24-11-2-1-3-12-24/h4-9,14H,1-3,10-13H2,(H,23,25) |
InChIキー |
KCGUXDJRVTZQAT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


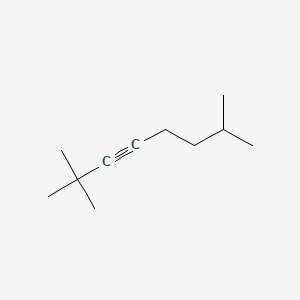
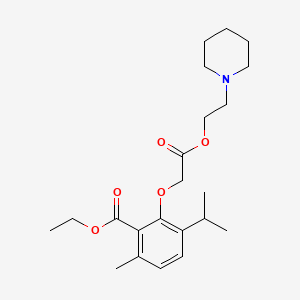
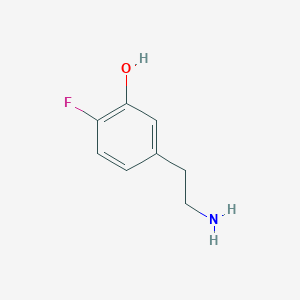
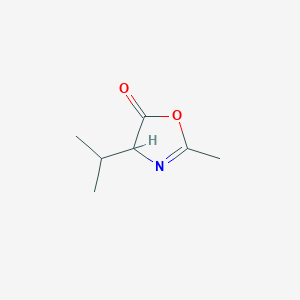
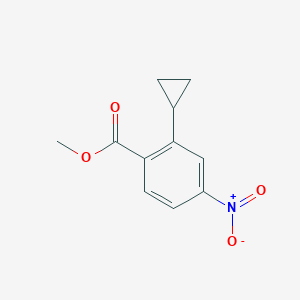
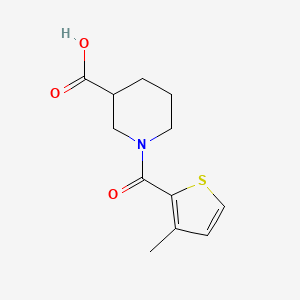
![[2-Ethyl-4-(propan-2-yl)phenyl]methanol](/img/structure/B13959321.png)

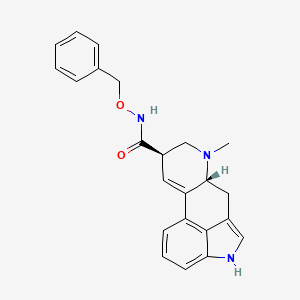
![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)
